

# Unexpected central nervous system effects of Ledasorexton

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## Compound of Interest

Compound Name: *Ledasorexton*

Cat. No.: *B15616316*

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## Technical Support Center: Ledasorexton

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## Frequently Asked Questions (FAQs)

Question	Answer
What is the known mechanism of action for Ledasorexton?	Ledasorexton is hypothesized to be a selective antagonist of the novel CNS receptor, Neuronin-1 (NRN1), which is predominantly expressed in the hippocampus and amygdala. Its primary intended effect is to modulate synaptic plasticity and reduce neuronal hyperexcitability.
What are the expected central nervous system (CNS) effects of Ledasorexton based on preclinical data?	Preclinical models suggested that Ledasorexton would have anxiolytic and anti-epileptic properties with a favorable safety profile. Expected CNS effects were mild sedation at higher doses, which was predicted to resolve with continued administration.
Have any unexpected CNS effects been observed in early-phase clinical trials?	Yes, a subset of participants in Phase I and II trials reported transient episodes of visual and auditory hallucinations. These events were not predicted by preclinical toxicology studies.
What is the current hypothesis regarding the unexpected visual and auditory hallucinations?	The leading hypothesis is an off-target effect on serotonergic (5-HT <sub>2A</sub> ) or dopaminergic (D <sub>2</sub> ) receptors at higher plasma concentrations of Ledasorexton or one of its major metabolites.

## Troubleshooting Guides for Experimental Issues

### Issue 1: High variability in behavioral assays in animal models.

Question: We are observing significant inter-animal variability in our rodent behavioral assays (e.g., elevated plus maze, open field test) after **Ledasorexton** administration, making it difficult to establish a clear dose-response relationship. What could be the cause?

Possible Causes and Troubleshooting Steps:

- **Metabolic Differences:** Genetic polymorphisms in cytochrome P450 enzymes can lead to variations in drug metabolism.

- Recommendation: Genotype the animals for relevant CYP450 alleles. Stratify data based on genotype or use a more genetically homogenous strain.
- Stress-Induced Hormonal Fluctuations: Stress can alter the expression of NRN1 receptors.
  - Recommendation: Ensure adequate acclimatization of animals to the testing environment. Monitor corticosterone levels to assess stress.
- Formulation Issues: Inconsistent solubility or stability of the **Ledasorexton** formulation can lead to variable dosing.
  - Recommendation: Verify the solubility and stability of the formulation under your experimental conditions. Prepare fresh solutions for each experiment.

## Issue 2: Unexpected neuronal apoptosis in primary cortical cultures.

Question: Our in vitro experiments with primary cortical neurons show unexpected apoptosis at concentrations of **Ledasorexton** that were predicted to be non-toxic. Why might this be happening?

Possible Causes and Troubleshooting Steps:

- Excitotoxicity: Off-target effects on glutamate receptors could be inducing excitotoxicity.
  - Recommendation: Co-administer **Ledasorexton** with specific glutamate receptor antagonists (e.g., AP5 for NMDA receptors, CNQX for AMPA/kainate receptors) to see if apoptosis is mitigated.
- Metabolite Toxicity: A metabolite of **Ledasorexton** formed by the primary neurons could be the toxic agent.
  - Recommendation: Use a metabolically inhibited cell line or primary hepatocytes to generate metabolites and then apply them to the neuronal cultures.
- Culture Conditions: The specific media and supplements used could interact with **Ledasorexton**.

- Recommendation: Test different culture media and serum conditions to rule out interactions.

## Data Presentation

Table 1: Incidence of Unexpected CNS Adverse Events in Phase IIa Trial (N=150)

Adverse Event	Placebo (N=50)	Ledasorexton 10mg (N=50)	Ledasorexton 20mg (N=50)
Visual Hallucinations	0 (0%)	3 (6%)	8 (16%)
Auditory Hallucinations	0 (0%)	2 (4%)	5 (10%)
Severe Headache	2 (4%)	5 (10%)	9 (18%)
Dizziness	3 (6%)	8 (16%)	15 (30%)

## Experimental Protocols

### Protocol 1: Receptor Binding Assay to Investigate Off-Target Effects

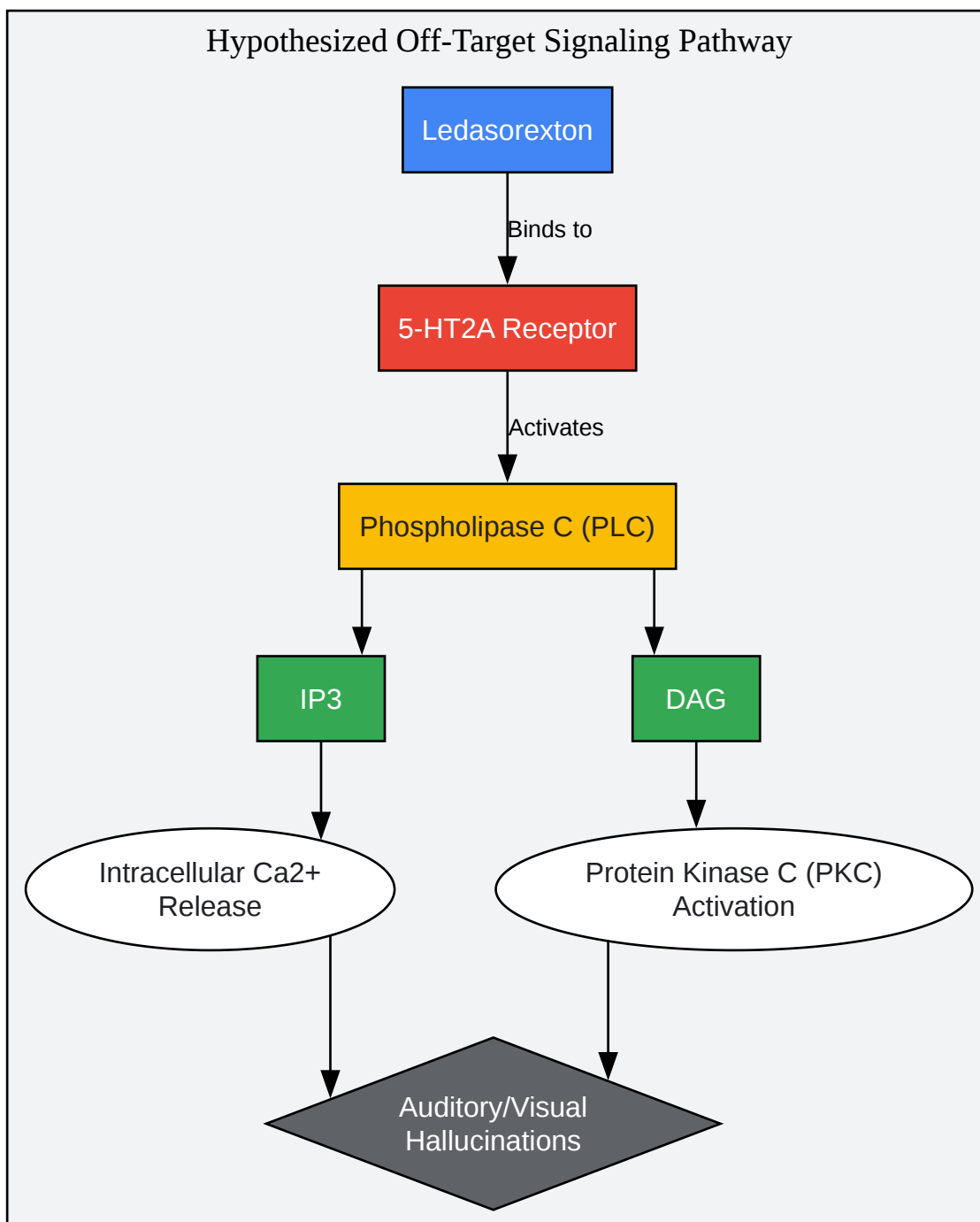
Objective: To determine the binding affinity of **Ledasorexton** and its primary metabolite (Leda-M1) to a panel of CNS receptors, including serotonergic and dopaminergic subtypes.

Methodology:

- Membrane Preparation: Prepare cell membrane fractions from HEK293 cells transiently expressing the human receptor of interest (e.g., 5-HT2A, D2).
- Radioligand Binding: Incubate the membrane preparations with a known radioligand for the target receptor (e.g., [3H]ketanserin for 5-HT2A) and varying concentrations of **Ledasorexton** or Leda-M1.
- Incubation and Washing: Allow the binding to reach equilibrium, then rapidly filter the samples and wash to remove unbound radioligand.

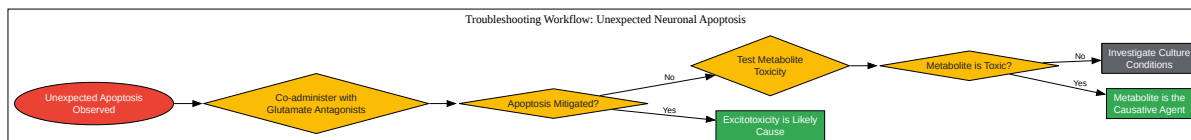
- Scintillation Counting: Quantify the amount of bound radioligand using a scintillation counter.
- Data Analysis: Calculate the  $K_i$  (inhibition constant) values for **Ledasorexton** and Leda-M1 at each receptor by competitive binding analysis using non-linear regression.

## Visualizations



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Caption: Hypothesized off-target signaling of **Ledasorexton**.



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Caption: Workflow for investigating unexpected in vitro apoptosis.

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